molecular formula C28H27ClN2O3 B12203772 3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No.: B12203772
M. Wt: 475.0 g/mol
InChI Key: UJEQGMVRSSEGDA-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, substituted with a chlorophenyl group, a methyl group, and a phenylpiperazinyl ethoxy group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one typically involves multiple steps. One common approach includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Phenylpiperazinyl Ethoxy Group: This step involves the nucleophilic substitution reaction where the phenylpiperazinyl ethoxy group is attached to the chromen-4-one core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced chromen-4-one derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and phenylpiperazinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors, such as neurotransmitter receptors, to produce physiological effects.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-3-methyl-6-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one
  • 4-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-quinolin-4-one
  • 3-(4-bromophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

Uniqueness

3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of the phenylpiperazinyl ethoxy group

Properties

Molecular Formula

C28H27ClN2O3

Molecular Weight

475.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one

InChI

InChI=1S/C28H27ClN2O3/c1-20-27(21-7-9-22(29)10-8-21)28(32)25-12-11-24(19-26(25)34-20)33-18-17-30-13-15-31(16-14-30)23-5-3-2-4-6-23/h2-12,19H,13-18H2,1H3

InChI Key

UJEQGMVRSSEGDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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